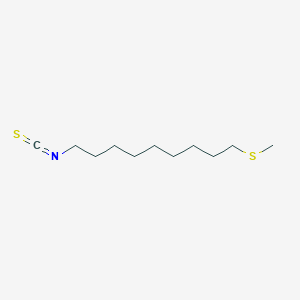

1-Isothiocyanato-9-(methylsulfenyl)-nonane

Description

Overview of Isothiocyanate Chemistry and Biological Relevance

Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S. This group is highly reactive, which is central to the biological activities of these molecules. In nature, many isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli, cabbage, and watercress. The conversion of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase, which is released when the plant tissue is damaged.

The biological relevance of isothiocyanates is vast, with extensive research highlighting their potential as chemopreventive agents. Their mechanisms of action are multifaceted and include the induction of phase II detoxification enzymes, which enhance the elimination of carcinogens, and the inhibition of phase I enzymes that can activate pro-carcinogens. Furthermore, isothiocyanates have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors).

Contextualization of 1-Isothiocyanato-9-(methylsulfenyl)-nonane within the Broader Class of Sulfur-Containing Phytochemicals

This compound belongs to the broad family of sulfur-containing phytochemicals. Specifically, it is a synthetic isothiocyanate that is structurally related to naturally occurring compounds like sulforaphane (B1684495) (found in broccoli) and erucin (B1671059) (found in arugula and other Brassicaceae). lktlabs.comchemicalbook.com These natural compounds are known for their potential health benefits, which has spurred interest in the synthesis of analogues like this compound.

The defining features of this compound are its nine-carbon aliphatic chain (nonane), the isothiocyanate group at one end, and a methylsulfenyl (-SCH₃) group at the other. The length of the carbon chain and the nature of the sulfur-containing group are key determinants of the compound's physicochemical properties and, consequently, its biological activity. The methylsulfenyl group is a type of thiosulfinylalkane, a class of organosulfur compounds that contribute to the chemical diversity and biological activity of isothiocyanates.

Review of Research Paradigms for Synthetic Analogues of Naturally Occurring Isothiocyanates

The promising biological activities of naturally occurring isothiocyanates have led researchers to explore the synthesis of analogues. The primary goals of creating synthetic analogues are to:

Enhance Efficacy: Modify the chemical structure to increase potency and selectivity towards specific biological targets.

Improve Bioavailability: Alter the molecule's properties, such as lipophilicity, to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Elucidate Structure-Activity Relationships (SAR): Systematically modify different parts of the molecule to understand which structural features are crucial for its biological effects.

Develop Novel Therapeutic Agents: Create new compounds with unique properties that may be effective against a range of diseases.

The synthesis of these analogues often involves multi-step chemical reactions. A general approach to synthesizing isothiocyanates involves the reaction of a primary amine with thiophosgene (B130339) or a related reagent. For a compound like this compound, a potential synthetic route could start from a precursor like 9-bromononane-1-nitrile.

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is primarily centered on its identity as a synthetic analogue of sulforaphane and erucin, with suggestions of potential antioxidative activity. lktlabs.com However, a thorough review of available scientific literature reveals a significant gap in detailed research specifically focused on this compound.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4430-40-4 guidechem.com |

| Molecular Formula | C11H21NS2 guidechem.com |

| Molecular Weight | 231.42 g/mol lktlabs.comchemicalbook.com |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-9-methylsulfanylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NS2/c1-14-10-8-6-4-2-3-5-7-9-12-11-13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQZIGDIMJAFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285558 | |

| Record name | 1-Isothiocyanato-9-(methylthio)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-40-4 | |

| Record name | 1-Isothiocyanato-9-(methylthio)nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isothiocyanato-9-(methylthio)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Nomenclature of 1 Isothiocyanato 9 Methylsulfenyl Nonane

Systematic Nomenclature and Synonyms for 1-Isothiocyanato-9-(methylsulfenyl)-nonane

The compound is systematically named in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The name "this compound" clearly delineates its chemical structure. This name indicates a nine-carbon alkane chain (nonane) where the first carbon is attached to an isothiocyanate functional group (–N=C=S) and the ninth carbon is bonded to a methylsulfenyl group (–S–CH₃).

In scientific literature and commercial databases, this compound is also known by several synonyms. These alternative names are valuable for comprehensive literature searches and identifying the compound in various contexts.

Some of the common synonyms for this compound include:

1-Isothiocyanato-9-(methylthio)nonane guidechem.com

9-(Methylsulfenyl)nonyl isothiocyanate lktlabs.com

9-Methylthiononyl isothiocyanate guidechem.com

Nonane (B91170), 1-isothiocyanato-9-(methylthio)- chemicalbook.com

Isothiocyanic acid, 9-(methylthio)nonyl ester guidechem.com

9-METHYLSULFENYLNONYL ISOTHIOCYANATE chemicalbook.com

The Chemical Abstracts Service (CAS) has assigned the number 4430-40-4 to this specific compound, which serves as a unique identifier.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-isothiocyanato-9-(methylsulfanylnonane) |

| CAS Number | 4430-40-4 lktlabs.com |

| Molecular Formula | C₁₁H₂₁NS₂ |

| Molecular Weight | 231.42 g/mol |

| InChI | InChI=1S/C11H21NS2/c1-14-10-8-6-4-2-3-5-7-9-12-11-13/h2-10H2,1H3 guidechem.com |

| InChIKey | OUQZIGDIMJAFOM-UHFFFAOYSA-N guidechem.com |

| Canonical SMILES | CSCCCCCCCCCN=C=S guidechem.com |

Detailed Structural Representation of this compound

The molecular structure of this compound consists of a flexible nine-carbon aliphatic chain that is functionalized at both ends.

Nonane Backbone: The core of the molecule is a saturated nine-carbon chain (C9). This linear hydrocarbon chain provides a significant degree of lipophilicity to the molecule.

Isothiocyanate Group (–N=C=S): At one terminus (position 1), a nitrogen atom is double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom. This functional group is known for its electrophilic character and is a key feature of many biologically active natural products.

Methylsulfenyl Group (–S–CH₃): At the other end of the nonane chain (position 9), there is a sulfur atom bonded to a methyl group. This is also referred to as a methylthio group.

Isomeric Forms and Stereochemical Considerations in this compound Research

Based on its structural representation, this compound is an achiral molecule. It does not possess any stereocenters, and therefore, does not exist as enantiomers or diastereomers. The carbon chain is fully saturated, precluding the possibility of geometric (cis-trans) isomerism. The InChIKey for this compound, OUQZIGDIMJAFOM-UHFFFAOYSA-N, lacks the final characters that would indicate stereochemistry, confirming its achiral nature. guidechem.com

However, it is pertinent to consider the stereochemistry of closely related analogs, as the oxidation state of the sulfur atom can introduce chirality. For instance, the related compound 1-isothiocyanato-9-(methylsulfinyl)-nonane (CAS 75272-82-1) features a sulfinyl group (–S(O)CH₃) instead of a methylsulfenyl group. lktlabs.combldpharm.com The sulfur atom in the sulfinyl group is a stereocenter, meaning that 1-isothiocyanato-9-(methylsulfinyl)-nonane can exist as two enantiomers, (R)- and (S)-isomers.

Similarly, further oxidation to the sulfonyl group (–SO₂CH₃) in 1-isothiocyanato-9-(methylsulfonyl)-nonane results in an achiral molecule again, as the sulfur atom is no longer a stereocenter. chemicalbook.com The study of such analogs highlights the importance of stereochemistry in the broader class of long-chain isothiocyanates, where the spatial arrangement of atoms can significantly influence their biological interactions. Research into chiral isothiocyanates often involves their use as derivatizing agents for the separation of enantiomers in chromatography.

Chemical Synthesis and Derivatization Methodologies

Chemical Synthesis Routes for 1-Isothiocyanato-9-(methylsulfenyl)-nonane

The synthesis of this compound can be approached through several established methods for isothiocyanate formation. A common and versatile strategy involves the reaction of a primary amine with a thiocarbonyl transfer reagent.

Precursor Compounds and Starting Materials in Synthetic Pathways

The primary precursor for the synthesis of this compound is the corresponding primary amine, 9-(methylsulfenyl)nonan-1-amine. The synthesis of this precursor would likely commence from a bifunctional nonane (B91170) derivative. A plausible route could start with 9-bromononan-1-ol or a similar commercially available starting material.

A potential synthetic sequence for the precursor amine is outlined below:

Thioether Formation: Reaction of a 9-halo-nonane derivative (e.g., 9-bromononane) with sodium methanethiolate (B1210775) (NaSMe) would introduce the methylsulfenyl group.

Introduction of the Amino Group: The terminal functional group (e.g., hydroxyl) would then be converted to an amine. This could be achieved through a variety of methods, such as conversion to an azide (B81097) followed by reduction, or through a Gabriel synthesis.

An alternative approach could involve starting with a commercially available amino alcohol, such as 9-aminononan-1-ol, and then introducing the methylsulfenyl group at the terminus.

| Precursor/Starting Material | Role in Synthesis |

| 9-Bromononan-1-ol | Starting material for introducing the C9 backbone. |

| Sodium methanethiolate (NaSMe) | Reagent for forming the methylsulfenyl group. |

| 9-(Methylsulfenyl)nonan-1-amine | Direct precursor to the final isothiocyanate. |

| Carbon disulfide (CS₂) | A common thiocarbonyl transfer reagent. chemrxiv.orgresearchgate.net |

| Thiophosgene (B130339) (CSCl₂) | A highly reactive thiocarbonyl transfer reagent. nih.gov |

Reaction Mechanisms and Conditions for Isothiocyanate Formation

The conversion of 9-(methylsulfenyl)nonan-1-amine to this compound can be accomplished through several established reaction mechanisms.

From Dithiocarbamate (B8719985) Salts: A widely used method involves the reaction of the primary amine with carbon disulfide in the presence of a base (like triethylamine (B128534) or dicyclohexylcarbodiimide) to form a dithiocarbamate salt intermediate. chemrxiv.orgnih.gov This salt is then decomposed to the isothiocyanate using a desulfurizing agent. nih.gov A variety of reagents can be used for this purpose, including phosgene, triphosgene, tosyl chloride, or various metal salts. nih.gov The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature or with gentle heating.

Using Thiophosgene: A more direct but hazardous method involves the reaction of the primary amine with thiophosgene (CSCl₂). nih.gov This reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a base like triethylamine to neutralize the HCl produced. nih.gov

Other Methods: Other synthetic strategies for isothiocyanate formation include the use of hydroximoyl chlorides, elemental sulfur, and tandem Staudinger/aza-Wittig reactions. nih.gov The reaction with elemental sulfur, often catalyzed, presents a greener alternative to traditional methods. mdpi.com

| Reaction Type | Reagents | Key Features |

| Dithiocarbamate Decomposition | Amine, CS₂, Base, Desulfurizing Agent | Two-step, versatile, milder than thiophosgene. chemrxiv.orgnih.gov |

| Thiophosgenation | Amine, Thiophosgene, Base | Direct, high-yielding, but uses a toxic reagent. nih.gov |

| Elemental Sulfur Method | Amine, Elemental Sulfur, Catalyst | Greener alternative, good for some substrates. mdpi.com |

Purification and Isolation Techniques in Synthetic Production

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. Common techniques include:

Extraction: The crude reaction mixture is typically worked up by washing with water and brine to remove water-soluble byproducts and salts.

Chromatography: Column chromatography on silica (B1680970) gel is a standard method for purifying isothiocyanates. epo.org A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for separating the target compound from unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be employed for high-purity isolation and analysis. researchgate.net

Distillation: For larger scale production, vacuum distillation can be a viable purification method, particularly for relatively volatile isothiocyanates. epo.org

Development of Novel Synthetic Approaches for this compound

Research into novel synthetic methods for isothiocyanates is ongoing, with a focus on developing greener, more efficient, and safer protocols. chemrxiv.org For a compound like this compound, novel approaches could include:

Flow Chemistry: The use of microreactor technology could enable the safe use of hazardous reagents like thiophosgene on a continuous basis, with improved reaction control and safety.

Catalytic Methods: The development of new catalysts for the direct conversion of amines to isothiocyanates using less toxic sulfur sources is an active area of research. mdpi.com For instance, copper-catalyzed isothiocyanation has been reported. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of isothiocyanate synthesis, often leading to higher yields and shorter reaction times. nih.govtandfonline.com This has been successfully applied to the synthesis of various alkyl and aryl isothiocyanates. nih.govmdpi.com

Chemical Modification and Derivatization Strategies for this compound

The isothiocyanate group is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Synthesis of Structurally Related Analogues

Starting from this compound, several classes of analogues can be synthesized:

Thioureas: The reaction of the isothiocyanate with primary or secondary amines readily affords the corresponding thioureas. researchgate.net The choice of the amine allows for the introduction of a wide variety of substituents.

Dithiocarbamates: Reaction with thiols leads to the formation of dithiocarbamates. researchgate.net

Oxidation of the Sulfide: The methylsulfenyl group can be selectively oxidized to the corresponding sulfoxide (B87167) (1-Isothiocyanato-9-(methylsulfinyl)-nonane) or sulfone (1-Isothiocyanato-9-(methylsulfonyl)-nonane) using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). lktlabs.com This allows for the exploration of the effect of the oxidation state of the sulfur atom on biological activity.

Chain Length Variation: The synthetic route can be adapted to produce a homologous series of isothiocyanates with varying alkyl chain lengths (e.g., 1-isothiocyanato-n-(methylsulfenyl)-alkanes).

These derivatization strategies are valuable for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. nih.gov

| Derivative Class | Reactant | Resulting Functional Group |

| Thioureas | Primary/Secondary Amine | -NH-C(=S)-NHR |

| Dithiocarbamates | Thiol | -NH-C(=S)-SR |

| Sulfoxides | Oxidizing Agent (e.g., H₂O₂) | -S(=O)CH₃ |

| Sulfones | Strong Oxidizing Agent (e.g., mCPBA) | -S(=O)₂CH₃ |

Generation of Isotopic Variants for Metabolic Tracing Studies

The study of the metabolic fate of this compound relies on the ability to track its journey through biological systems. This is achieved through the synthesis of isotopically labeled versions of the molecule, where one or more atoms are replaced with their heavier, non-radioactive isotopes. These labeled compounds are chemically identical to the parent molecule but can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The strategic placement of isotopic labels allows researchers to elucidate metabolic pathways, identify transformation products, and understand the compound's distribution and clearance.

The generation of isotopic variants of this compound can be approached by introducing isotopes at three key locations: the methylsulfenyl group, the nonane backbone, or the isothiocyanate moiety. The choice of labeling position depends on the specific metabolic question being investigated.

Labeling of the Methylsulfenyl Group

Introducing an isotopic label at the methyl group of the methylsulfenyl moiety is a common strategy. This can be achieved using commercially available isotopically labeled methylating agents, such as [13C]methyl iodide or [2H3]methyl iodide (deuterated methyl iodide).

A plausible synthetic route would start from a precursor molecule containing a thiol group at the C9 position of the nonane chain, for instance, 1-amino-9-mercaptononane. This precursor would then be methylated using the isotopically labeled methyl iodide. The subsequent conversion of the primary amine at the C1 position to an isothiocyanate group would yield the final labeled product.

The methylation reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The reaction progress and the purity of the resulting isotopically labeled intermediate, 1-amino-9-([13C]methylsulfenyl)nonane or 1-amino-9-([2H3]methylsulfenyl)nonane, can be monitored by standard analytical techniques.

| Isotopic Precursor | Label Position | Synthetic Step |

| [13C]Methyl Iodide | Methyl Carbon | S-methylation |

| [2H3]Methyl Iodide | Methyl Hydrogens | S-methylation |

This table outlines the common isotopically labeled precursors for methyl group labeling.

The final step involves the conversion of the terminal amino group to an isothiocyanate. A well-established method for this transformation is the reaction with thiophosgene (CSCl2) in a suitable solvent. Careful control of reaction conditions is crucial to avoid side reactions.

Labeling of the Nonane Backbone

Incorporating isotopic labels into the nonane backbone requires a more elaborate synthetic strategy, typically starting from smaller, isotopically labeled building blocks. For example, a segment of the nonane chain could be constructed using a Grignard reaction with isotopically labeled carbon dioxide ([13C]O2) to introduce a 13C-labeled carboxylic acid at a specific position. Alternatively, catalytic reduction of a double bond within a nonane precursor using deuterium (B1214612) gas (D2) can introduce deuterium atoms at specific locations.

A hypothetical synthesis could involve starting with an isotopically labeled 1,9-nonanedioic acid derivative. One of the carboxylic acid groups would be selectively reduced to an alcohol and then converted to a leaving group for the introduction of the methylthio group. The other carboxylic acid group would be converted to an amine, and subsequently to the isothiocyanate. The complexity of such a multi-step synthesis necessitates careful planning and purification at each stage to ensure high isotopic enrichment and chemical purity of the final product.

| Isotopic Precursor | Label Position | Potential Synthetic Strategy |

| [13C]O2 | Specific carbon in nonane chain | Grignard reaction followed by chain elongation |

| Deuterium Gas (D2) | Specific positions in nonane chain | Catalytic deuteration of an unsaturated precursor |

This table presents potential strategies and precursors for labeling the nonane backbone.

Labeling of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) offers two potential sites for isotopic labeling: the carbon atom and the sulfur atom. Labeling with 13C would involve the use of isotopically labeled thiophosgene ([13C]SCl2). While the synthesis of thiophosgene is well-documented, the preparation of its isotopically labeled variants is not as commonly described and would likely involve a custom synthesis starting from [13C]carbon disulfide.

Similarly, labeling with a stable sulfur isotope, such as 34S, would require the use of [34S]thiophosgene. The synthesis of this reagent would necessitate starting with elemental sulfur enriched in 34S.

The reaction of the primary amine of 1-amino-9-(methylsulfenyl)nonane with the isotopically labeled thiophosgene would then directly yield the desired labeled product. The efficiency of the labeling would depend on the isotopic purity of the thiophosgene used.

| Isotopic Precursor | Label Position | Synthetic Step |

| [13C]Thiophosgene | Isothiocyanate Carbon | Reaction with primary amine |

| [34S]Thiophosgene | Isothiocyanate Sulfur | Reaction with primary amine |

This table details the precursors for labeling the isothiocyanate group.

The generation of these isotopic variants is a critical step in enabling detailed metabolic tracing studies. The resulting labeled compounds allow for the precise tracking of the molecule and its metabolites in complex biological matrices, providing invaluable insights into its biochemical transformations and ultimate fate within an organism.

Scientific Article on this compound Forthcoming Pending Availability of Research

A comprehensive review of the biological activities and mechanistic investigations of the chemical compound this compound cannot be provided at this time due to a lack of available scientific research.

Intensive searches of scholarly databases and scientific literature have yielded no specific studies on the in vitro or cellular effects of this compound. This compound is identified by chemical suppliers as a synthetic analog of sulforaphane (B1684495) and erucin (B1671059), compounds known for their potential antioxidative properties. However, there is currently no published research detailing its biological activities or mechanisms of action.

The requested article outline focuses on highly specific areas of cellular and molecular biology, including:

Cellular Uptake and Intracellular Localization: No studies have been found that investigate how this compound is absorbed by cells or where it localizes within the cellular environment.

Modulation of Enzyme Activities: There is no available data on the interactions of this specific compound with xenobiotic-metabolizing enzymes or its influence on antioxidant enzyme systems.

Investigation of Cellular Signaling Pathways: Research on how this compound may affect cellular signaling, such as the activation or repression of transcription factors and the modulation of protein kinase cascades, has not been published.

To maintain scientific accuracy and adhere to the strict parameters of the request, which requires focusing solely on this compound, the generation of the requested article is not possible. Any attempt to do so would involve speculation or the inappropriate extrapolation of data from related, but chemically distinct, compounds.

Future research is required to elucidate the potential biological effects of this compound. Once such studies are published, a detailed and informative article can be composed.

Biological Activities and Mechanistic Investigations in Vitro and Cellular Models

Mechanisms of Interaction with Macromolecular Targets at the Molecular Level

The biological activity of 1-isothiocyanato-9-(methylsulfenyl)-nonane, a synthetic analogue of naturally occurring isothiocyanates (ITCs) like sulforaphane (B1684495) and erucin (B1671059), is believed to be mediated through its interaction with various cellular macromolecules. researchgate.net The key to its reactivity lies in the electrophilic nature of the isothiocyanate (-N=C=S) functional group.

Protein Adduction and Covalent Modification

The primary mechanism by which isothiocyanates are understood to exert their biological effects is through the covalent modification of proteins. The carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with nucleophilic sites on proteins, particularly the thiol groups of cysteine residues. mdpi.comnih.gov This process, known as protein adduction, can alter the structure and function of target proteins, thereby modulating their activity.

While direct experimental evidence for this compound is limited, it is hypothesized that it follows this general mechanism. The interaction involves a nucleophilic attack from a cysteine thiol on the electrophilic carbon of the isothiocyanate group, leading to the formation of a dithiocarbamate (B8719985) adduct. This covalent modification can lead to a variety of cellular outcomes depending on the protein that is targeted.

Key protein targets for other well-studied isothiocyanates include:

Keap1 (Kelch-like ECH-associated protein 1): This protein is a critical regulator of the Nrf2 antioxidant response pathway. Covalent modification of specific cysteine residues on Keap1 by isothiocyanates disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. rsc.org This, in turn, activates the transcription of a suite of antioxidant and cytoprotective genes. It is plausible that this compound could also activate the Nrf2 pathway via this mechanism.

Tubulin: Several isothiocyanates have been shown to covalently bind to cysteine residues on tubulin, the protein subunit of microtubules. mdpi.comnih.govresearchgate.net This interaction can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. researchgate.net This mechanism is a key aspect of the anticancer activity of many microtubule-targeting agents.

The nine-carbon chain of this compound likely influences its lipophilicity, which may affect its ability to penetrate cell membranes and interact with intracellular protein targets.

DNA and RNA Interactions

The potential for isothiocyanates to interact with DNA and RNA is less well-established than their protein interactions. As electrophilic compounds, they have the theoretical capacity to form adducts with nucleophilic sites on DNA and RNA bases. However, studies on other isothiocyanates suggest that direct DNA damage is not a primary mechanism for their biological effects at physiologically relevant concentrations. mdpi.com Some breakdown products of glucosinolates, the precursors to isothiocyanates, have been shown to form DNA adducts, but this is not considered the main mode of action for the isothiocyanates themselves. nih.gov There is currently no specific research available on the interaction of this compound with DNA or RNA.

Comparative Biological Activities of this compound with Erucin and Other Isothiocyanates

The biological activity of this compound is best understood in the context of its structural relationship to other isothiocyanates, particularly its natural analogue, erucin.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on isothiocyanates have revealed several key features that determine their biological potency. These include the nature of the side chain, the length of the alkyl chain, and the oxidation state of the sulfur atom.

For arylalkyl isothiocyanates, studies have shown that increasing the alkyl chain length can enhance inhibitory activity against certain enzymes and cancer cell growth. nih.govchemicalbook.com For instance, 6-phenylhexyl isothiocyanate (PHITC) demonstrated greater inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) metabolism compared to phenethyl isothiocyanate (PEITC). nih.gov In the case of alkyl isothiocyanates, longer chain lengths have also been associated with increased potency in inhibiting lung tumorigenesis. researchgate.net

The nine-carbon chain of this compound is significantly longer than that of erucin (four carbons) and sulforaphane (four carbons). This increased lipophilicity may enhance its ability to cross cell membranes and potentially alter its interaction with target proteins. The methylsulfenyl (-S-CH3) group is also a key feature. In comparison, sulforaphane possesses a methylsulfinyl (-SO-CH3) group. The oxidation state of the sulfur atom is known to influence the biological activity of isothiocyanates.

| Feature | This compound | Erucin | Sulforaphane |

| Alkyl Chain Length | 9 carbons | 4 carbons | 4 carbons |

| Sulfur Group | Methylsulfenyl (-S-CH3) | Methylthio (-S-CH3) | Methylsulfinyl (-SO-CH3) |

This table provides a simplified comparison of the structural features of this compound, erucin, and sulforaphane.

Evaluation of Analogues for Enhanced Biological Potency

The synthesis of analogues of natural isothiocyanates is a common strategy to explore and enhance their biological activities. mdpi.comnih.gov By modifying the chemical structure, researchers aim to improve potency, selectivity, and pharmacokinetic properties.

Analogues of this compound could include variations in the alkyl chain length, as well as modifications to the terminal sulfur-containing group. For example, the corresponding sulfinyl and sulfonyl analogues, 1-isothiocyanato-9-(methylsulfinyl)-nonane and 1-isothiocyanato-9-(methylsulfonyl)-nonane, are also subjects of scientific interest. nih.govlktlabs.com Comparative studies of these analogues would be crucial to determine the optimal structural features for specific biological activities.

A hypothetical evaluation of such analogues might reveal the following trends, based on general knowledge of isothiocyanate SAR:

| Analogue | Potential Impact on Activity |

| Shorter Alkyl Chain | May decrease lipophilicity and alter target engagement. |

| Longer Alkyl Chain | May further increase lipophilicity, potentially enhancing membrane permeability but could also lead to non-specific effects. |

| Oxidation to Sulfinyl (-SO-CH3) | Could increase potency, as seen in the comparison between sulforaphane and erucin. |

| Oxidation to Sulfonyl (-SO2-CH3) | May further modulate activity, though the effects can be target-dependent. |

This table presents a hypothetical evaluation of potential analogues of this compound and their likely impact on biological activity based on established structure-activity relationships for isothiocyanates.

Further empirical research is necessary to validate these hypotheses and to fully elucidate the biological potency of this compound and its analogues.

Metabolic Fate and Pathways in Biological Systems

Biotransformation of 1-Isothiocyanato-9-(methylsulfenyl)-nonane in In Vitro Cell Cultures

In vitro cell cultures, particularly using hepatocytes, are standard models to investigate the metabolic pathways of chemical compounds. For this compound, these systems would likely demonstrate a sequence of Phase I and Phase II reactions typical for ITCs.

Phase I Metabolic Reactions

Phase I metabolism introduces or exposes functional groups, such as hydroxyl (-OH) or amine (-NH2), on the parent compound, slightly increasing its polarity. nih.gov These reactions primarily involve oxidation, reduction, and hydrolysis. drughunter.com For this compound, the long aliphatic chain and the methylsulfenyl group are potential sites for oxidative metabolism.

The primary Phase I reactions anticipated for this compound would involve the cytochrome P450 (CYP) enzyme system. nih.gov Potential oxidative reactions include:

S-oxidation: The methylsulfenyl group (-S-CH3) is susceptible to oxidation to a methylsulfinyl group (-SO-CH3), which can be further oxidized to a methylsulfonyl group (-SO2-CH3). This is a common metabolic pathway for sulfur-containing compounds.

Hydroxylation: The nine-carbon aliphatic chain can undergo hydroxylation at various positions, introducing a hydroxyl group.

Desaturation: The formation of double bonds within the aliphatic chain can also occur, as has been observed for other ITCs like sulforaphane (B1684495). nih.gov

Phase II Conjugation Pathways

Following Phase I modifications, or in some cases directly, the ITC molecule undergoes Phase II conjugation reactions. This involves the attachment of endogenous polar molecules to the functional groups of the metabolite, significantly increasing its water solubility and preparing it for elimination. longdom.org

The principal Phase II pathway for isothiocyanates is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov The electrophilic isothiocyanate group (-N=C=S) of this compound is a prime target for nucleophilic attack by the thiol group of GSH. nih.gov This forms a dithiocarbamate (B8719985) conjugate. nih.gov This initial conjugate is then further processed through the mercapturic acid pathway, leading to the formation of cysteine and N-acetylcysteine (NAC) conjugates, which are the primary forms excreted in urine. nih.gov

Identification and Characterization of Metabolites of this compound

While specific metabolites for this compound have not been detailed in available research, based on the metabolism of analogous ITCs like sulforaphane and erucin (B1671059), a profile of expected metabolites can be proposed. nih.govlktlabs.com The identification and characterization of these metabolites would typically be carried out using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Table 1: Predicted Metabolites of this compound

| Metabolite Type | Predicted Structure/Modification | Metabolic Pathway |

| Parent Compound | This compound | - |

| Phase I Metabolite | 1-Isothiocyanato-9-(methylsulfinyl)-nonane | S-oxidation |

| Phase I Metabolite | 1-Isothiocyanato-9-(methylsulfonyl)-nonane | S-oxidation |

| Phase II Metabolite | Glutathione conjugate of the parent compound | Glutathione conjugation |

| Phase II Metabolite | Cysteine conjugate of the parent compound | Mercapturic acid pathway |

| Phase II Metabolite | N-acetylcysteine conjugate of the parent compound | Mercapturic acid pathway |

| Combined Phase I/II | Glutathione conjugate of the oxidized metabolites | S-oxidation followed by glutathione conjugation |

Enzymology of this compound Metabolism

The biotransformation of this compound is dependent on the activity of specific enzyme families, primarily Cytochrome P450s for Phase I and Glutathione S-Transferases for Phase II.

Role of Specific Cytochrome P450 Isoforms

The Cytochrome P450 superfamily of enzymes is central to the oxidative metabolism of a vast array of xenobiotics. nih.gov Different CYP isoforms exhibit varying substrate specificities. While the specific CYP isoforms responsible for the metabolism of this compound have not been identified, studies on other ITCs suggest the involvement of CYP1A1, CYP1A2, CYP1B1, CYP2D6, and CYP3A4. ijrpas.comnih.gov The expression and activity of these enzymes can be influenced by genetic polymorphisms and exposure to other compounds, leading to inter-individual differences in metabolism. nih.gov It is plausible that one or more of these isoforms are involved in the potential S-oxidation and hydroxylation of this compound.

Involvement of Glutathione S-Transferases and Other Conjugating Enzymes

Glutathione S-transferases (GSTs) are a major family of Phase II enzymes that play a critical role in the detoxification of electrophilic compounds, including isothiocyanates. mdpi.com All investigated ITCs have been shown to be substrates for various human GSTs. nih.gov The enzymes catalyze the conjugation of the isothiocyanate group with GSH. nih.gov

Studies have demonstrated that GST isoenzymes, particularly from the Mu (GSTM) and Pi (GSTP) classes, are generally the most efficient catalysts for this reaction. nih.gov The resulting glutathione conjugate is then sequentially metabolized by other enzymes in the mercapturic acid pathway, including γ-glutamyltranspeptidase and dipeptidases to form the cysteine conjugate, and finally N-acetyltransferase to produce the N-acetylcysteine (mercapturic acid) conjugate.

Excretion Pathways of this compound and Its Metabolites (excluding human data)

While direct studies on the excretion pathways of this compound are not available in the current scientific literature, the excretion of isothiocyanates (ITCs) has been extensively studied in various animal models. The primary route of elimination for ITCs and their metabolites is through the mercapturic acid pathway, leading to their excretion in urine and, to a lesser extent, in feces.

Following administration in animal models, ITCs are rapidly absorbed and metabolized. The principal metabolites found in urine are the N-acetyl-L-cysteine (NAC) conjugates, also known as mercapturic acids. This pathway involves the initial conjugation of the isothiocyanate with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This conjugate is then sequentially broken down into cysteinylglycine (B43971) and cysteine conjugates, and finally acetylated to form the NAC conjugate, which is water-soluble and readily excreted by the kidneys.

Studies in rodents have demonstrated that the majority of an administered dose of various ITCs is excreted in the urine within 24 to 72 hours. For instance, in studies with allyl isothiocyanate (AITC) in male Fischer rats, urine was the major route of excretion. nih.gov Similarly, research on other ITCs has consistently shown urinary excretion to be the dominant clearance pathway.

Fecal excretion represents a secondary pathway for the elimination of ITCs and their metabolites. This route may account for unabsorbed ITCs or metabolites that are secreted into the bile and not reabsorbed in the intestine. In studies with AITC in rats, a smaller portion of the administered dose was recovered in the feces. nih.gov The relative contribution of urinary versus fecal excretion can be influenced by the specific chemical structure of the ITC, including the length of its alkyl chain and the presence of other functional groups.

A minor amount of volatile metabolites may also be excreted through the lungs via expired air, although this is generally a less significant pathway compared to urinary and fecal excretion. nih.gov

Table 1: General Excretion Profile of Isothiocyanates in Animal Models

| Excretion Route | Description | Key Metabolites | Supporting Evidence |

| Urinary Excretion | Primary pathway for the elimination of ITC metabolites. | N-acetyl-L-cysteine (NAC) conjugates (Mercapturic acids) | Studies on various ITCs, including allyl isothiocyanate in rats, show a majority of the dose excreted in urine. nih.gov |

| Fecal Excretion | Secondary pathway, involving unabsorbed compound or biliary secretion. | Unchanged ITCs and various metabolites. | Observed in studies with allyl isothiocyanate in rats. nih.gov |

| Biliary Excretion | Secretion of metabolites from the liver into the intestine. | Glutathione (GSH) conjugates and other metabolites. | Investigated in studies of ITC metabolism. |

| Volatile Excretion | Minor pathway involving exhalation of volatile metabolites. | Volatile sulfur compounds. | Detected in studies with allyl isothiocyanate in rats. nih.gov |

This table is a generalized representation based on studies of various isothiocyanates, as specific data for this compound is not available.

Influence of Metabolic Profile on Biological Efficacy

The metabolic profile of an isothiocyanate is intrinsically linked to its biological efficacy. The biotransformation of ITCs, primarily through the mercapturic acid pathway, is generally considered a detoxification process that facilitates their excretion. However, the structure of the ITC, including the length and composition of its side chain, significantly influences its metabolic rate and, consequently, its bioactivity.

The chemical structure of this compound, featuring a nine-carbon alkyl chain with a terminal methylsulfenyl group, suggests several factors that could influence its biological efficacy based on studies of related compounds.

Alkyl Chain Length: Research on a series of arylalkyl isothiocyanates has demonstrated a clear trend of increasing inhibitory activity against certain types of chemically induced tumors in mice with increasing alkyl chain length. nih.govpsu.edu For example, 3-phenylpropyl isothiocyanate and 4-phenylbutyl isothiocyanate showed significantly greater tumor inhibition than phenethyl isothiocyanate, which has a shorter chain. nih.govpsu.edu This suggests that the long nine-carbon chain of this compound could contribute to enhanced biological efficacy, potentially due to increased lipophilicity, allowing for better tissue distribution and cellular uptake.

Methylsulfenyl Group: The presence of the methylsulfenyl [-S(CH₃)] group is also significant. This feature is found in wasabi-derived isothiocyanates, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), which is known for its potent anti-inflammatory and other biological effects. nih.gov While the compound has a methylsulfenyl group rather than a methylsulfinyl group, these sulfur-containing moieties are key to the bioactivity of many natural organosulfur compounds. The metabolism of this group could lead to various bioactive metabolites.

The conjugation with glutathione, the initial step in the mercapturic acid pathway, can modulate the biological activity of an ITC. While this conjugation is a detoxification step leading to excretion, the ITC-GSH conjugates themselves can be transported out of cells and may have their own biological effects or serve as a reservoir for the release of the parent ITC.

Table 2: Factors in the Metabolic Profile of Long-Chain Isothiocyanates Influencing Biological Efficacy

| Factor | Influence on Biological Efficacy | Example from Related Compounds |

| Long Alkyl Chain | May increase lipophilicity, leading to enhanced cellular uptake and tissue distribution, potentially increasing potency. | Increasing alkyl chain length in arylalkyl isothiocyanates correlated with greater inhibition of lung neoplasia in mice. nih.govpsu.edu |

| Sulfur-Containing Group | The methylsulfenyl group is a key structural feature in bioactive organosulfur compounds and may be crucial for specific biological activities. | Wasabi-derived isothiocyanates with methylsulfinyl groups, such as 6-MSITC, exhibit potent anti-inflammatory properties. nih.gov |

| Mercapturic Acid Pathway | The rate of conjugation with glutathione and subsequent metabolism affects the bioavailability and duration of action of the parent ITC. | This pathway is the primary route for metabolism and excretion of various isothiocyanates. nih.gov |

This table extrapolates potential influences on the biological efficacy of this compound based on data from structurally related compounds.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for the Analysis of 1-Isothiocyanato-9-(methylsulfenyl)-nonane

Chromatography is a cornerstone for the separation and analysis of isothiocyanates (ITCs) like this compound from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility, thermal stability, and the nature of the sample matrix.

HPLC is a widely used technique for the analysis of ITCs due to its versatility and applicability to a broad range of compounds, including those that are thermally labile. mdpi.comnih.gov For a long-chain aliphatic isothiocyanate such as this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

A significant challenge in the HPLC analysis of ITCs is their potential for low UV absorbance, which can affect sensitivity. mdpi.comresearchgate.net The isothiocyanate functional group itself does not possess a strong chromophore. Detection is often performed at low wavelengths, typically in the range of 200-250 nm. To enhance detection and quantification, derivatization with a UV-absorbing or fluorescent tag is a common strategy. mdpi.commostwiedzy.pl For instance, derivatization with N-acetyl-L-cysteine (NAC) not only improves chromatographic behavior and detection but also mimics the initial step of ITC metabolism in vivo. mostwiedzy.placs.org

Another consideration is the potential for on-column precipitation of less water-soluble ITCs, which can be mitigated by elevating the column temperature. nih.gov Studies have shown that heating the HPLC column to temperatures around 60°C can significantly reduce the loss of ITCs during analysis and improve peak shape and reproducibility. researchgate.netnih.gov

A typical HPLC method for a long-chain ITC would involve a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC Parameters for the Analysis of Long-Chain Isothiocyanates

| Parameter | Typical Setting |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water or acidified water (e.g., with 0.1% formic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., starting with a lower percentage of B, increasing over time) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 30 - 60 °C nih.gov |

| Detection | UV/Vis Diode Array Detector (DAD) at ~245 nm |

| Injection Volume | 10 - 20 µL |

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. mdpi.com Given the long alkyl chain of this compound, it is expected to be amenable to GC analysis.

A key consideration for the GC analysis of ITCs is their potential for thermal degradation in the high-temperature environment of the GC injector and column. mdpi.comnih.gov Some ITCs are known to be thermolabile, which can lead to the formation of artifacts and inaccurate quantification. mdpi.com Therefore, optimizing GC conditions, such as using a lower initial oven temperature and a splitless injection mode, can be crucial to minimize degradation. mdpi.com

Dichloromethane (B109758) is a commonly used solvent for the extraction of ITCs from various matrices prior to GC analysis. mdpi.com The choice of the GC column is also important, with non-polar or medium-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, being frequently employed.

Table 2: Representative GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Typical Setting |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C (optimization may be needed to prevent degradation) |

| Oven Temperature Program | Initial temperature of 40-60°C, followed by a ramp to a final temperature of 250-300°C |

| Injection Mode | Splitless or split, depending on the concentration |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Spectrometric Approaches for Structural Confirmation and Quantification

Spectrometric techniques are indispensable for the unambiguous identification of this compound and for elucidating the structure of its metabolites.

Mass spectrometry, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS), provides high sensitivity and selectivity for the detection and identification of ITCs. mdpi.comnih.govnih.gov For this compound, LC-MS/MS would be a powerful technique for its quantification in complex biological matrices. nih.govnih.govresearchgate.net

In LC-MS, atmospheric pressure chemical ionization (APCI) has been found to be suitable for the ionization of some ITCs, offering good sensitivity. nih.gov Electrospray ionization (ESI) is also commonly used. nih.gov Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

The fragmentation pattern of this compound in the mass spectrometer would be characteristic of its structure. The molecular ion [M]+• or protonated molecule [M+H]+ would be expected, along with fragment ions resulting from the cleavage of the alkyl chain and the loss of the isothiocyanate or methylsulfenyl groups.

Metabolite profiling studies of ITCs often focus on the detection of their conjugates with glutathione (B108866) (GSH), cysteine, and N-acetylcysteine (NAC), which are products of the mercapturic acid pathway. nih.gov LC-MS/MS methods can be developed to specifically target these potential metabolites of this compound in biological fluids. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of molecules. For this compound, ¹H and ¹³C NMR would provide definitive confirmation of its structure.

In the ¹H NMR spectrum, characteristic signals would be expected for the methyl protons of the methylsulfenyl group, the methylene (B1212753) protons of the long alkyl chain, and the methylene group adjacent to the isothiocyanate group.

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. A notable feature in the ¹³C NMR spectra of ITCs is the signal for the carbon atom of the isothiocyanate group (-N=C=S), which is often very broad and can be difficult to detect. nih.govglaserchemgroup.com This broadening is due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the chemical shift anisotropy of the carbon itself. nih.govglaserchemgroup.com Specialized NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to confirm the presence and chemical shift of this carbon. glaserchemgroup.com

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -N=C =S | 125 - 140 (often broad) glaserchemgroup.com |

| -C H₂-NCS | 40 - 50 |

| -S-C H₃ | 15 - 25 |

| Alkyl chain -C H₂- | 25 - 35 |

Development and Validation of Analytical Assays for this compound in Biological Matrices (e.g., cell lysates, media)

The development of a robust and validated analytical assay is a prerequisite for studying the behavior of this compound in biological systems. Such an assay would typically be based on LC-MS/MS due to its high sensitivity and selectivity, which are necessary for detecting low concentrations of the analyte and its metabolites in complex matrices like cell lysates and culture media. nih.govnih.gov

The validation of the analytical method should be performed according to established guidelines (e.g., FDA or EMA) and would include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. This is assessed through intra- and inter-day validation experiments.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Given the reactivity of the isothiocyanate group, careful sample handling, including the use of low temperatures and acidification, may be necessary to prevent degradation and ensure the accuracy of the results. nih.gov The development of such a validated assay is a critical step for future pharmacokinetic and cell-based studies of this compound.

Derivatization Strategies for Enhanced Analytical Detection of this compound

The analytical detection and quantification of isothiocyanates (ITCs), including the long-chain compound this compound, can present challenges due to the inherent properties of this class of molecules. Issues such as volatility, thermal instability, and the lack of a strong chromophore for UV-Vis detection can hinder direct analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov To overcome these limitations, derivatization strategies are frequently employed. These methods involve a chemical reaction to convert the native ITC into a more stable and easily detectable derivative.

While specific derivatization studies focusing exclusively on this compound are not extensively documented in publicly available research, the well-established derivatization chemistries for the isothiocyanate functional group are broadly applicable. The primary goal of these strategies is to improve the analytical characteristics of the analyte, such as enhancing its stability, increasing its molar absorptivity for UV detection, or improving its ionization efficiency for mass spectrometry (MS).

Derivatization with Thiol-Containing Reagents

One of the most common and effective strategies for the derivatization of ITCs is the reaction with nucleophilic thiol groups. This reaction, which mimics the first step of ITC metabolism in vivo (the mercapturic acid pathway), results in the formation of stable dithiocarbamate (B8719985) adducts. mostwiedzy.plnih.gov These derivatives are generally less volatile and more suitable for HPLC analysis. nih.govacs.org

N-acetyl-L-cysteine (NAC): The use of N-acetyl-L-cysteine as a derivatizing agent is a well-documented method for the analysis of various ITCs. nih.govmostwiedzy.placs.org The reaction involves the nucleophilic attack of the thiol group of NAC on the electrophilic carbon atom of the isothiocyanate group, forming a stable NAC-ITC conjugate. nih.gov This derivatization is advantageous as it can be performed under mild conditions and the resulting derivative often exhibits improved stability and chromatographic behavior. mostwiedzy.pl Furthermore, the addition of the NAC moiety can enhance the ionization of the analyte for LC-MS analysis. acs.org A procedure for the determination of ITCs using NAC derivatization involves isolating the ITCs from a sample using solid-phase extraction (SPE), followed by reaction with a solution of NAC and sodium bicarbonate. The resulting dithiocarbamates can then be directly analyzed by HPLC with diode-array detection (DAD) or mass spectrometry. mostwiedzy.pl

Mercaptoethanol: Another thiol-containing reagent used for the pre-column derivatization of ITCs is mercaptoethanol. This method is particularly useful for addressing the poor water solubility of some ITCs, which can lead to precipitation in the aqueous mobile phases used in reversed-phase HPLC and result in inaccurate quantification. nih.gov The addition of the hydroxyl group from mercaptoethanol increases the polarity and water solubility of the resulting derivative, thus preventing precipitation and improving chromatographic performance. nih.gov

Illustrative Reaction Conditions for Thiol-Based Derivatization

The following table provides an example of typical reaction conditions for the derivatization of isothiocyanates with N-acetyl-L-cysteine, which would be applicable to this compound.

| Parameter | Condition | Source |

| Derivatizing Reagent | 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M Sodium Bicarbonate (NaHCO3) in water | mostwiedzy.pl |

| Solvent for Analyte | Isopropanol (from SPE elution) | mostwiedzy.pl |

| Reaction Ratio | 1:1 (v/v) of analyte solution to derivatizing reagent solution | mostwiedzy.pl |

| Reaction Temperature | 50 °C | mostwiedzy.pl |

| Reaction Time | 1 hour | mostwiedzy.pl |

Derivatization with Amines to Form Thioureas

An alternative derivatization strategy involves the reaction of ITCs with amines to form the corresponding thiourea (B124793) derivatives. This approach is beneficial as the thiourea group provides a UV-absorbing chromophore, facilitating detection by HPLC-UV. nih.gov

Ammonia (B1221849): Incubation of an isothiocyanate with ammonia leads to the formation of a thiourea derivative. This method has been shown to be efficient for both hydrophilic and hydrophobic ITCs. nih.gov The resulting thiourea is suitable for liquid chromatography analysis and provides a chromophore for UV detection. nih.gov

Expected Analytical Improvements for Derivatized this compound

The derivatization of this compound is expected to yield significant improvements in its analytical detection. The following table illustrates the potential enhancements based on the derivatization strategies discussed.

| Derivatization Strategy | Expected Improvement | Analytical Technique | Source |

| Reaction with N-acetyl-L-cysteine | Increased stability, improved chromatographic retention, enhanced ionization. | HPLC-UV, LC-MS/MS | mostwiedzy.placs.org |

| Reaction with Mercaptoethanol | Increased polarity and water solubility, prevention of precipitation in mobile phase. | HPLC-UV, LC-MS | nih.gov |

| Reaction with Ammonia | Formation of a UV-absorbing thiourea derivative, improved stability. | HPLC-UV, LC-MS | nih.gov |

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-Isothiocyanato-9-(methylsulfenyl)-nonane

Direct and extensive research on this compound is currently limited. Its characterization primarily stems from its classification as a synthetic analogue of sulforaphane (B1684495) and erucin (B1671059), potent isothiocyanates found in cruciferous vegetables. numberanalytics.comnih.gov Commercial suppliers note its potential for antioxidative activity. numberanalytics.com The core of its predicted bioactivity lies in the isothiocyanate (-N=C=S) functional group, a hallmark of this class of compounds known for their diverse physiological effects. nih.govfoodandnutritionjournal.org

The structural similarity to sulforaphane, a widely researched isothiocyanate, suggests that this compound might share some of its biological properties, which include antioxidant, anti-inflammatory, and anticancer effects. nih.govfoodandnutritionjournal.org The presence of the methylsulfenyl group further categorizes it as a thiosulfinylalkane, a class of compounds with emerging roles in cellular signaling and redox regulation.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 4430-40-4 |

| Molecular Formula | C₁₁H₂₁NS₂ |

| Appearance | Not specified |

| Purity | ≥97% (as per commercial suppliers) numberanalytics.com |

| Analogue of | Sulforaphane, Erucin numberanalytics.comnih.gov |

| Predicted Activity | Antioxidative numberanalytics.com |

This table is interactive. Click on the headers to sort the data.

Unexplored Research Avenues and Hypotheses for this compound

The scarcity of dedicated research on this compound presents a fertile ground for future investigations. Key unexplored avenues include:

In-depth Biological Screening: Comprehensive in vitro and in vivo studies are needed to elucidate the specific biological effects of this compound. This includes assessing its anticancer properties against various cancer cell lines, its anti-inflammatory potential, and its efficacy as an antioxidant. nih.gov Research should aim to determine if the extended alkyl chain and the methylsulfenyl group modify the activity compared to shorter-chain isothiocyanates like sulforaphane. nih.gov

Mechanism of Action: Investigating the molecular mechanisms by which this compound exerts its effects is crucial. This could involve studying its interaction with key cellular targets, such as the Nrf2 pathway, which is a central regulator of antioxidant responses and is known to be modulated by isothiocyanates. oregonstate.edu

Structure-Activity Relationship Studies: Synthesizing and testing a series of analogues with varied alkyl chain lengths and modifications to the sulfenyl group would provide valuable insights into the structure-activity relationship. This could lead to the development of more potent and selective isothiocyanate-based therapeutic agents.

Bioavailability and Metabolism: Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is essential for any potential therapeutic application. numberanalytics.com

Methodological Advancements and Their Application to Future Research on Isothiocyanates

Recent advancements in analytical and synthetic chemistry can significantly propel the research on this compound and other isothiocyanates.

Advanced Synthetic Methodologies: Modern synthetic methods allow for the efficient and high-purity production of isothiocyanates. chemrxiv.orgorganic-chemistry.orgepo.org These techniques can be employed to synthesize this compound and its analogues for research purposes.

High-Throughput Screening: The use of high-throughput screening platforms can accelerate the process of identifying the biological targets and activities of this compound.

Advanced Analytical Techniques: Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are instrumental for the sensitive and specific quantification of isothiocyanates and their metabolites in biological samples. sigmaaldrich.cn This is crucial for pharmacokinetic and pharmacodynamic studies. The inherent instability and lack of strong chromophores in some isothiocyanates can present analytical challenges, which newer derivatization techniques and detection methods aim to overcome. mdpi.comresearchgate.net

Broader Implications of Research on this compound for Understanding Thiosulfinylalkane Biology

Research into this compound has broader implications beyond this single molecule, contributing to our understanding of thiosulfinylalkane biology. Thiosulfane sulfur, present in this compound's methylsulfenyl group, is increasingly recognized for its significant role in cellular redox regulation and signaling.

A deeper investigation into the biological effects of this compound could provide valuable insights into how thiosulfinylalkanes interact with biological systems. This knowledge could be applicable to a wider range of naturally occurring and synthetic organosulfur compounds, potentially leading to the development of new therapeutic strategies for diseases associated with oxidative stress and inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Isothiocyanato-9-(methylsulfenyl)-nonane, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves functionalizing a nonane backbone with a methylsulfenyl group followed by isothiocyanate introduction. A common approach is reacting 9-mercaptononane with methyl iodide to form the methylsulfenyl intermediate, then treating it with thiophosgene or carbon disulfide under controlled pH to yield the isothiocyanate group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using:

- GC-MS : To confirm molecular ion peaks (e.g., m/z 247 for C₁₁H₂₁NCS₂).

- ¹H/¹³C NMR : Characteristic signals include δ 2.8–3.1 ppm (S–CH₃) and δ 120–125 ppm (N=C=S).

- FT-IR : Peaks at ~2050 cm⁻¹ (N=C=S stretching) and 650–750 cm⁻¹ (C–S bonds) .

Q. How does the solubility profile of this compound influence its application in biological assays?

- Methodological Answer : The compound is hydrophobic due to its long alkyl chain and methylsulfenyl group. Solubility tests show:

- Polar solvents : <1 mg/mL in water or methanol.

- Nonpolar solvents : Up to 50 mg/mL in DMSO or hexane .

- Recommendation : For cell-based assays, dissolve in DMSO (≤0.1% final concentration) and dilute in culture media with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : As a sulforaphane analogue, it induces phase II detoxification enzymes (e.g., glutathione-S-transferase) in vitro. Standard protocols include:

- HepG2 cells : Treat with 5–50 µM for 24–48 hours, then measure enzyme activity via CDNB assay .

- Antiangiogenic assays : Use chick chorioallantoic membrane (CAM) models; 10–100 µM inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with Keap1-Nrf2 pathway targets. Compare binding energies of sulfenyl/sulfonyl/sulfinyl variants .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories. Key parameters: RMSD (<2 Å), hydrogen bonding with Cys151/273/288 residues .

- SAR table :

| Derivative (R Group) | Nrf2 Activation (EC₅₀, µM) | Antiangiogenic IC₅₀ (µM) |

|---|---|---|

| -SMe (sulfenyl) | 12.3 ± 1.2 | 18.5 ± 2.1 |

| -SO₂Me (sulfonyl) | 8.7 ± 0.9 | 9.4 ± 1.3 |

| -SO₃H (sulfonic acid) | >50 | >50 |

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

- Dose-response validation : Repeat assays with independent batches (≥3 replicates) using standardized protocols (e.g., CellTiter-Glo® for viability).

- Metabolite profiling : LC-MS/MS to rule out degradation products (e.g., isothiocyanate hydrolysis to amines).

- Orthogonal assays : Confirm antiangiogenic effects via Matrigel tube formation and CAM models .

Q. How to optimize the synthesis protocol for scaled-up production while maintaining reproducibility?

- Methodological Answer :

- Catalyst screening : Test Pd/C vs. Raney nickel for thiol alkylation efficiency (monitor via TLC).

- Reaction monitoring : In-line FT-IR to track isothiocyanate formation (2050 cm⁻¹ peak).

- Scale-up adjustments : Use flow chemistry for exothermic steps (e.g., thiophosgene reaction) to improve safety and yield .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : In amber glass vials under argon at –20°C; avoid contact with oxidizing agents (e.g., peroxides) .

- PPE : Nitrile gloves, lab coat, and vapor-certified respirators (NIOSH-approved).

- Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.